Dialuric acid

Description

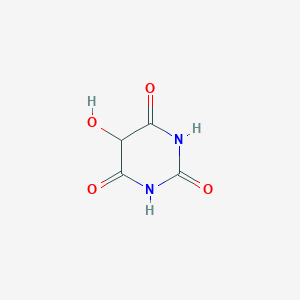

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1,7H,(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEWMNTVZPFPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265223 | |

| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-15-5 | |

| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxybarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dialuric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T856T7DXN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dialuric Acid (CAS Number: 444-15-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialuric acid, with the CAS number 444-15-5, is a pyrimidine (B1678525) derivative and a critical intermediate in the study of oxidative stress and experimental diabetes.[1] As the reduction product of alloxan (B1665706), it participates in a redox cycle that generates reactive oxygen species (ROS), leading to selective toxicity in pancreatic β-cells.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its pivotal role in biological systems. Detailed experimental protocols for its synthesis and its application in the widely used alloxan-induced diabetes model are presented. Furthermore, this guide outlines the key signaling pathways involving this compound and discusses analytical methodologies for its detection.

Physicochemical Properties

This compound, also known as 5-hydroxybarbituric acid, is a derivative of barbituric acid.[1] Its key physicochemical properties are summarized in the table below. It is important to note that while some properties are well-documented, others, such as a definitive melting and boiling point, are not consistently reported in the literature, likely due to its instability in solution and tendency to decompose upon heating.

| Property | Value | Reference |

| CAS Number | 444-15-5 | [1] |

| Molecular Formula | C₄H₄N₂O₄ | [1] |

| Molecular Weight | 144.09 g/mol | [1] |

| IUPAC Name | 5-hydroxy-1,3-diazinane-2,4,6-trione | [1] |

| Synonyms | 5-Hydroxybarbituric Acid, 2,4,5,6-Pyrimidinetetrol, 5,6-Dihydroxyuracil | [1] |

| Appearance | Solid | [6] |

| Melting Point | Decomposes (no true melting point observed even at 300°C for the monohydrate) | |

| Boiling Point | Not available | |

| Aqueous Solubility | Data not readily available; expected to be soluble based on its structure. | |

| pKa (Predicted) | 5.54 ± 0.20 | [6] |

| Redox Potential | E°(Alloxan, H⁺/Dialuric Acid Radical) = -290 ± 20 mV | [1][2][3] |

| Redox Potential | E°(this compound Radical/Dialuric Acid) = 277 ± 20 mV | [1][2][3] |

| Redox Potential | E°(Alloxan, H⁺/Dialuric Acid) = -15 ± 20 mV | [1][2][3] |

Synthesis and Stability

This compound is most commonly synthesized through the reduction of alloxan. A detailed protocol for the preparation of this compound monohydrate is provided below.

Experimental Protocol: Synthesis of this compound Monohydrate

Objective: To synthesize this compound monohydrate by the reduction of alloxan monohydrate using hydrogen sulfide (B99878).

Materials:

-

Alloxan monohydrate (50 g)

-

Deaerated water (500 ml)

-

Hydrogen sulfide (gas)

-

Carbon disulfide

-

Nitrogen (gas)

-

Apparatus for gas saturation and filtration under an inert atmosphere.

Procedure:

-

In a suitable reaction vessel, dissolve 50 g of alloxan monohydrate in 500 ml of deaerated water.

-

Saturate the solution with hydrogen sulfide gas. The completion of the reduction can be monitored by weighing the reaction vessel to confirm the uptake of hydrogen sulfide.

-

After saturation, agitate the reaction mixture with carbon disulfide.

-

Assemble a filtration apparatus under a hydrogen sulfide atmosphere.

-

Filter the resulting suspension.

-

Wash the collected colorless crystals of this compound monohydrate with an additional 100 ml of carbon disulfide, added portionwise.

-

While still wet with carbon disulfide and under a hydrogen sulfide atmosphere, transfer the funnel with the crystals to a shielded vacuum desiccator.

-

Dry the product over soda-lime and phosphorus pentoxide under high vacuum.

-

The expected yield is approximately 44-44.5 g (87-88%).

Stability: this compound is known to be unstable in aqueous solutions, particularly in the presence of oxygen, as it readily auto-oxidizes back to alloxan. This instability is central to its biological activity. Solutions of this compound should be prepared fresh and, if possible, handled under an inert atmosphere to minimize oxidation.

Biological Activity and Signaling Pathways

The primary biological significance of this compound lies in its role within the alloxan-dialuric acid redox cycle, which is a key mechanism for inducing experimental diabetes.

Alloxan-Dialuric Acid Redox Cycling and ROS Generation

Alloxan is taken up by pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, alloxan is reduced to this compound by intracellular thiols, such as glutathione (B108866) (GSH). This compound then undergoes auto-oxidation, reducing molecular oxygen to superoxide (B77818) radicals (O₂⁻•). This reaction regenerates alloxan, which can then be reduced again, thus establishing a redox cycle. The superoxide radicals can be dismutated to hydrogen peroxide (H₂O₂), which can then be converted to highly reactive hydroxyl radicals (•OH) via the Fenton reaction in the presence of transition metals.[2][3][4][5] These reactive oxygen species cause oxidative damage to cellular components, leading to β-cell dysfunction and death.

Caption: Alloxan-Dialuric Acid Redox Cycle and ROS Generation.

Experimental Applications

The primary application of the alloxan-dialuric acid system in research is the induction of experimental diabetes mellitus in animal models. This provides a valuable tool for studying the pathophysiology of diabetes and for screening potential antidiabetic drugs.

Experimental Protocol: Alloxan-Induced Diabetes in Rodents

Objective: To induce a state of hyperglycemia in rodents that mimics type 1 diabetes using alloxan.

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution, freshly prepared and cold

-

Experimental animals (e.g., Wistar rats or Swiss albino mice)

-

Glucose meter and test strips

-

5% glucose solution

Procedure:

-

Animal Preparation: Fast the animals for 12-16 hours prior to alloxan administration to enhance the susceptibility of β-cells. Ensure free access to water.

-

Alloxan Solution Preparation: Prepare the alloxan solution immediately before use by dissolving it in cold, sterile 0.9% saline. A common concentration is 150 mg/kg for rats, administered as a single intraperitoneal injection. The dosage may need to be optimized depending on the animal strain and species.

-

Administration: Administer the freshly prepared alloxan solution to the fasted animals via intraperitoneal (IP) or intravenous (IV) injection.

-

Post-Injection Care: To counteract the initial hypoglycemic phase that can occur due to massive insulin (B600854) release from damaged β-cells, provide the animals with a 5% glucose solution in their drinking water for the first 24 hours post-injection.

-

Confirmation of Diabetes: Monitor blood glucose levels at 48 and 72 hours post-injection. A fasting blood glucose level above 250 mg/dL is typically considered indicative of diabetes.

-

Long-term Monitoring: Continue to monitor blood glucose levels, body weight, and water intake to track the progression of the diabetic state.

Caption: Experimental Workflow for Alloxan-Induced Diabetes.

Analytical Methodologies

The quantitative analysis of this compound in biological matrices is challenging due to its instability. While specific validated methods for this compound are not widely published, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection are the most promising approaches. The following provides a general framework for developing such a method.

Framework for HPLC-UV Method Development for this compound Analysis in Plasma

Objective: To develop a method for the quantitative determination of this compound in plasma.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid or other suitable buffer components

-

Internal standard (a structurally similar, stable compound)

-

Drug-free plasma for calibration standards and quality controls

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 400 µL of ice-cold methanol or acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Detection Wavelength: Determined by obtaining the UV spectrum of a pure this compound standard (likely in the range of 240-280 nm).

-

Injection Volume: Typically 10-20 µL.

Method Validation: The developed method should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Caption: General Workflow for HPLC-UV Analysis of this compound in Plasma.

Conclusion

This compound (CAS 444-15-5) is a compound of significant interest to researchers in the fields of diabetes, oxidative stress, and drug development. Its role as a key intermediate in the alloxan-induced model of diabetes provides a valuable platform for investigating disease mechanisms and therapeutic interventions. This technical guide has provided a comprehensive overview of its properties, synthesis, biological activity, and analytical considerations. The detailed experimental protocols and pathway diagrams are intended to serve as a practical resource for scientists working with this important molecule. Further research is warranted to fully characterize its physicochemical properties and to develop and validate robust analytical methods for its quantification in biological systems.

References

- 1. Cas 585-05-7,3-OXALURIC ACID | lookchem [lookchem.com]

- 2. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

A Technical Guide to the Synthesis of Dialuric Acid from Barbituric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway for producing dialuric acid from barbituric acid. The synthesis is a well-established, two-step process involving an initial oxidation followed by a reduction. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the chemical and logical workflows involved.

Synthetic Pathway Overview

The conversion of barbituric acid to this compound is not typically achieved in a single step. The most common and effective method involves the oxidation of barbituric acid to an intermediate, alloxan (B1665706), which is subsequently reduced to yield the final product, this compound.

Caption: Overall two-step synthesis of this compound from barbituric acid.

Step 1: Oxidation of Barbituric Acid to Alloxan Monohydrate

The initial step involves the oxidation of barbituric acid using a strong oxidizing agent, such as chromium trioxide, in an acidic medium. This procedure reliably produces alloxan monohydrate, a key intermediate.

Experimental Protocol

This protocol is adapted from established Organic Syntheses procedures.[1][2]

-

Apparatus Setup: In a 2-liter three-necked, round-bottomed flask, combine 850 g of glacial acetic acid and 100 mL of water.[2] Equip the flask with a mechanical stirrer, a reflux condenser, and a thermometer.[2]

-

Dissolution of Oxidizing Agent: At room temperature, add 156 g (1.53 moles) of chromium trioxide to the stirred solution.[1][2] Continue stirring for approximately 15 minutes to ensure the complete dissolution of the oxidizing agent.[2]

-

Addition of Barbituric Acid: While maintaining the solution temperature at approximately 25-30°C, begin adding 128 g (1.0 mole) of barbituric acid in portions of 15-20 g over about 25 minutes.[1][2]

-

Temperature Control: The reaction is exothermic. The temperature will rise to 50°C and should be carefully maintained at this value throughout the addition.[1] Exceeding 50°C can significantly decrease the yield.[1]

-

Reaction Completion & Crystallization: During the addition, alloxan monohydrate will begin to crystallize.[1][2] After all the barbituric acid has been added, continue to stir the reaction mixture at 50°C for an additional 25-30 minutes to ensure the reaction goes to completion.[1][2]

-

Isolation and Purification: Cool the resulting slurry to 5-10°C in an ice bath.[1] Filter the crystalline product using a Büchner funnel fitted with a filter cloth.[1][2] Wash the filter cake with cold glacial acetic acid until the washings are nearly colorless.[1][2]

-

Drying: To facilitate rapid drying, wash the filter cake with 100–200 mL of ether.[1][2] The final product is yellow alloxan monohydrate.[1]

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Quantity Used |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 1.0 | 128 g |

| Chromium Trioxide | CrO₃ | 99.99 | 1.53 | 156 g |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 850 g |

| Water | H₂O | 18.02 | - | 100 mL |

| Product | Yield | |||

| Alloxan Monohydrate | C₄H₄N₂O₅ | 160.08 | - | 120-125 g (75-78%)[1] |

Experimental Workflow: Oxidation

Caption: Experimental workflow for the oxidation of barbituric acid.

Step 2: Reduction of Alloxan to this compound Monohydrate

This compound is prepared by the reduction of alloxan. A reliable method involves using hydrogen sulfide (B99878) (H₂S) as the reducing agent in an aqueous solution, with careful exclusion of atmospheric oxygen to prevent re-oxidation of the product.[3]

Experimental Protocol

This protocol is based on the reinvestigation of alloxantin (B145670) and this compound by Tipson and Cretcher (1951).[3]

-

Apparatus Setup: Prepare a concentrated aqueous solution of alloxan in a flask equipped for gas inlet and magnetic stirring. The entire apparatus should be set up to operate under an oxygen-free atmosphere (e.g., under a nitrogen blanket).

-

Reduction: While stirring the alloxan solution, bubble excess hydrogen sulfide gas through the solution. This will result in the formation of a mixed precipitate containing crystalline this compound monohydrate and free sulfur.[3]

-

Isolation (Oxygen-Free): It is critical to perform the following steps in an oxygen-free atmosphere to prevent the re-oxidation of this compound back to alloxantin.[3] Filter the precipitate under a nitrogen atmosphere.

-

Purification: Wash the collected precipitate with carbon disulfide to remove the free sulfur.[3] This washing step must also be conducted in an inert atmosphere.

-

Drying: Dry the resulting sulfur-free crystals in a vacuum desiccator under an oxygen-free atmosphere. The final product is crystalline this compound monohydrate.[3] According to the literature, this method provides a quantitative yield.[3]

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Notes |

| Alloxan | C₄H₂N₂O₄ | 142.06 | 1.0 (example) | Starting material from Step 1 |

| Hydrogen Sulfide | H₂S | 34.1 | Excess | Reducing agent |

| Product | Yield | |||

| This compound Monohydrate | C₄H₆N₂O₅ | 162.10 | ~1.0 | Yield is reported as quantitative[3] |

Experimental Workflow: Reduction

Caption: Experimental workflow for the reduction of alloxan.

Biological Relevance: The Alloxan-Dialuric Acid Redox Cycle

For drug development professionals, particularly those studying diabetes, the relationship between alloxan and this compound is of critical importance. Alloxan is widely used to induce Type 1 diabetes in experimental animals.[4] Its cytotoxic action is mediated by a redox cycle with its reduction product, this compound.[4][5]

This cycle generates reactive oxygen species (ROS), such as superoxide (B77818) radicals, which cause oxidative stress and damage pancreatic β-cells, leading to their destruction.[4][5] Understanding this mechanism is crucial for evaluating antidiabetic compounds and for research into the pathophysiology of diabetes.

Caption: Redox cycle between alloxan and this compound leading to cell death.

References

The Alloxan and Dialuric Acid Redox Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alloxan (B1665706) and dialuric acid redox cycle, a critical mechanism in the induction of experimental diabetes. The document details the core chemical reactions, associated quantitative data, and detailed experimental protocols for studying this cycle and its biological consequences. Visual diagrams are provided to elucidate key pathways and workflows.

Core Concepts: The Redox Cycle and its Biological Implications

Alloxan, a pyrimidine (B1678525) derivative, is widely used in research to induce a condition that mimics type 1 diabetes in laboratory animals.[1] Its diabetogenic action is primarily attributed to its ability to selectively destroy insulin-producing pancreatic beta cells.[1][2] This selective toxicity is mediated by the generation of reactive oxygen species (ROS) through a redox cycling mechanism involving alloxan and its reduction product, this compound.[2][3]

The cycle is initiated by the reduction of alloxan to this compound, a reaction facilitated by intracellular reducing agents, most notably glutathione (B108866) (GSH).[4][5] this compound then readily auto-oxidizes back to alloxan, a process that generates a superoxide (B77818) radical (O₂⁻).[2][3] This superoxide radical can then undergo dismutation to form hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can be further converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.[2][6] The pancreatic beta cells are particularly susceptible to this oxidative stress due to their relatively low antioxidant defense capacity.[7] The resulting damage to cellular components, including DNA, ultimately leads to beta-cell necrosis and impaired insulin (B600854) secretion.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the alloxan and this compound redox cycle, providing a basis for kinetic and thermodynamic analysis.

Table 1: Bimolecular Rate Constants of Key Reactions

| Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |

| Alloxan + O₂⁻ | (3.4 ± 0.5) x 10⁶ | [2][8] |

| This compound + SO₄⁻ | (8 ± 1) x 10⁷ | [2][8] |

| Alloxan Radical + Alloxan Radical | (1.7 ± 0.8) x 10⁸ | [2][8] |

| Alloxan + CO₂⁻ | < 10⁵ | [2][8] |

Table 2: Redox Potentials of Alloxan-Dialuric Acid Couples

| Redox Couple | Standard Redox Potential (E°) (mV) | Reference |

| Alloxan, H⁺ / Alloxan Radical | -290 ± 20 | [2][8] |

| Alloxan Radical / this compound | 277 ± 20 | [2][8] |

| Alloxan, H⁺ / this compound | -15 ± 20 | [2][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the alloxan and this compound redox cycle.

Induction of Diabetes in Rats with Alloxan

This protocol describes a common method for inducing type 1-like diabetes in Wistar rats using alloxan.

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution

-

Wistar rats (male, 200-250 g)

-

Glucometer and test strips

-

Insulin (optional, for animal maintenance post-induction)

-

5% glucose solution

Procedure:

-

Animal Preparation: House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water. Prior to alloxan administration, fast the rats for 12-16 hours to sensitize the beta cells.[6][9]

-

Alloxan Solution Preparation: Immediately before use, prepare a fresh solution of alloxan monohydrate in cold, sterile 0.9% saline. A commonly used concentration is 5% (w/v).[10] Alloxan is unstable in aqueous solutions, so prompt use is critical.

-

Administration: Administer a single intraperitoneal (i.p.) injection of the alloxan solution. A typical diabetogenic dose is 150 mg/kg body weight.[6][11]

-

Post-Injection Care: To prevent fatal hypoglycemia due to the massive release of insulin from the damaged beta cells, provide the rats with a 5% glucose solution in their drinking water for the first 24 hours after alloxan injection.[10]

-

Confirmation of Diabetes: Monitor blood glucose levels at 48 and 72 hours post-injection. Blood can be collected from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.[11]

Measurement of Superoxide Radical Production using Lucigenin (B191737) Chemiluminescence

This protocol outlines a method for detecting superoxide radical production in vitro, for example, in pancreatic beta-cell cultures exposed to alloxan.

Materials:

-

Lucigenin (bis-N-methylacridinium nitrate)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture or other experimental system

-

Luminometer or scintillation counter in chemiluminescence mode

-

Superoxide dismutase (SOD) as a control

Procedure:

-

Reagent Preparation: Prepare a stock solution of lucigenin in the desired buffer. A typical final concentration for the assay is 5-250 µM.

-

Assay Setup: In a luminometer tube or a well of a microplate, add the experimental sample (e.g., pancreatic beta cells).

-

Initiation of Measurement: Add the lucigenin solution to the sample. If studying the effect of alloxan, it can be added at this stage.

-

Data Acquisition: Immediately begin measuring the chemiluminescence signal over time. The reaction of lucigenin with superoxide radicals produces light, which is quantified by the luminometer.

-

Control Experiment: To confirm that the detected signal is specific to superoxide, perform a parallel experiment in the presence of superoxide dismutase (SOD), which scavenges superoxide radicals. A significant reduction in the chemiluminescence signal in the presence of SOD indicates that the signal is indeed due to superoxide.[12]

Detection of Hydroxyl Radicals by Electron Spin Resonance (ESR) with DMPO Spin Trapping

This protocol describes the detection of highly reactive hydroxyl radicals using ESR spectroscopy in conjunction with the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

Materials:

-

DMPO (5,5-dimethyl-1-pyrroline N-oxide)

-

Experimental system (e.g., a solution containing alloxan, a reducing agent, and a source of iron)

-

ESR spectrometer

-

Capillary tubes for ESR measurements

Procedure:

-

Sample Preparation: In a small reaction vessel, combine the components of the experimental system that are expected to generate hydroxyl radicals.

-

Spin Trapping: Add DMPO to the reaction mixture. A typical concentration of DMPO is 50-100 mM. DMPO will react with any hydroxyl radicals formed to create a more stable DMPO-OH adduct.[13]

-

ESR Measurement: Quickly transfer the solution to a capillary tube and place it in the cavity of the ESR spectrometer.

-

Spectrum Acquisition: Record the ESR spectrum. The DMPO-OH adduct has a characteristic 1:2:2:1 quartet signal.[13]

-

Data Analysis: Analyze the spectrum to confirm the presence of the DMPO-OH adduct and to quantify its concentration, which is proportional to the amount of hydroxyl radicals generated.

Quantification of Glutathione (GSH) by HPLC with o-Phthalaldehyde (B127526) (OPA) Derivatization

This protocol details a method for the sensitive and specific quantification of reduced glutathione (GSH) in biological samples using high-performance liquid chromatography (HPLC) with pre-column derivatization with o-phthalaldehyde (OPA).

Materials:

-

o-Phthalaldehyde (OPA)

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., sodium phosphate (B84403) buffer with methanol)

-

GSH standard solutions

-

Perchloric acid (PCA) or other deproteinizing agent

-

Biological sample (e.g., pancreatic tissue homogenate)

Procedure:

-

Sample Preparation: Homogenize the tissue sample in a deproteinizing agent like perchloric acid to precipitate proteins and prevent GSH oxidation. Centrifuge to obtain a clear supernatant.[2][8]

-

Derivatization: Mix the supernatant with the OPA reagent. The reaction between the thiol group of GSH and OPA forms a fluorescent derivative. This reaction is typically fast and can be performed at room temperature.[2][8]

-

HPLC Analysis: Inject the derivatized sample onto the C18 column.

-

Separation and Detection: Elute the fluorescent GSH-OPA adduct using an appropriate mobile phase gradient. Detect the adduct using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 420 nm, respectively.[8]

-

Quantification: Create a standard curve using known concentrations of GSH that have been subjected to the same derivatization procedure. Quantify the amount of GSH in the sample by comparing its peak area to the standard curve.

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows described in this guide.

Alloxan and this compound Redox Cycle

References

- 1. mdpi.com [mdpi.com]

- 2. HPLC with o-phthalaldehyde precolumn derivatization to measure total, oxidized, and protein-bound glutathione in blood, plasma, and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. materialneutral.info [materialneutral.info]

- 4. ahajournals.org [ahajournals.org]

- 5. aalas [aalas.kglmeridian.com]

- 6. scispace.com [scispace.com]

- 7. Chemiluminescence of lucigenin by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. banglajol.info [banglajol.info]

- 12. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interchim.fr [interchim.fr]

An In-Depth Technical Guide to the Autoxidation of Dialuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of dialuric acid autoxidation, a process of significant interest in the fields of toxicology, pharmacology, and drug development due to its association with the diabetogenic properties of alloxan (B1665706). This document details the intricate reaction pathways, kinetic parameters, and the critical role of reactive oxygen species (ROS). Furthermore, it offers detailed experimental methodologies for the study of this complex process.

Core Mechanism of this compound Autoxidation

The autoxidation of this compound is a complex, autocatalytic process involving a free radical chain reaction. The mechanism is characterized by the generation of superoxide (B77818) radicals, hydrogen peroxide, and ultimately, highly reactive hydroxyl radicals. This process is central to the redox cycling with its oxidized counterpart, alloxan, and is significantly influenced by environmental factors such as pH, temperature, and the presence of transition metal ions.

The process begins with the one-electron oxidation of the dialurate anion to a semiquinone radical. This radical then reacts with molecular oxygen to produce a superoxide radical and alloxan. The superoxide radical can then participate in a series of reactions, including its dismutation to hydrogen peroxide. In the presence of transition metal ions like iron, the subsequent Fenton reaction can generate highly damaging hydroxyl radicals.

The overall process can be summarized in the following key stages:

-

Initiation: The initial formation of a pyrimidine (B1678525) radical from this compound.

-

Propagation: A series of reactions involving the pyrimidine radical and molecular oxygen, leading to the formation of alloxan and superoxide radicals. This phase is autocatalytic, as the product alloxan can further react with this compound to generate more radicals.

-

Generation of Reactive Oxygen Species: The formation of superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Redox Cycling: The continuous interconversion between this compound and alloxan, fueling the production of ROS.

The following diagram illustrates the central redox cycling mechanism:

Quantitative Data

The kinetics of this compound autoxidation are complex and influenced by multiple factors. The following tables summarize key quantitative data reported in the literature.

Bimolecular Rate Constants

Time-resolved kinetic studies have determined the rate constants for several key reactions in the alloxan-dialuric acid system.[1][2]

| Reactants | Products | Bimolecular Rate Constant (M⁻¹s⁻¹) |

| Alloxan + O₂⁻ | Pyrimidine Radical | (3.4 ± 0.5) x 10⁶ |

| This compound (HA⁻) + SO₄⁻• | Pyrimidine Radical | (8 ± 1) x 10⁷ |

| Pyrimidine Radical + Pyrimidine Radical | Alloxan + this compound | (1.7 ± 0.8) x 10⁸ |

Influence of Experimental Conditions

The rate of this compound autoxidation is highly dependent on the experimental conditions.

| Parameter | Effect on Autoxidation Rate | Reference |

| pH | The reaction rate increases with increasing pH.[3][4] | This is attributed to the deprotonation of this compound, making it more susceptible to oxidation. |

| Temperature | The reaction rate increases with increasing temperature.[3] | As with most chemical reactions, higher temperatures provide the necessary activation energy. |

| Transition Metal Ions (e.g., Fe²⁺, Cu²⁺, Mn²⁺) | The presence of transition metal ions strongly catalyzes the autoxidation.[5] | These ions can facilitate electron transfer reactions and promote the formation of hydroxyl radicals via the Fenton reaction. |

| Superoxide Dismutase (SOD) | SOD initially inhibits the oxidation but this inhibition is transitory.[3] | SOD removes the superoxide radical, a key component of the chain reaction. However, the accumulation of alloxan can lead to a rapid oxidation phase after a lag period. |

| Catalase | Catalase provides significant protection by decomposing hydrogen peroxide.[6] | This prevents the formation of hydroxyl radicals through the Fenton reaction. |

Experimental Protocols

The study of this compound autoxidation requires precise and reliable experimental methods. The following sections detail protocols for key analytical techniques.

Spectrophotometric Assay for Monitoring Autoxidation Kinetics

This protocol allows for the continuous monitoring of this compound autoxidation by measuring the change in absorbance over time. This compound exhibits an absorbance maximum around 275 nm, which decreases as it is oxidized to alloxan.

Materials:

-

This compound

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis Spectrophotometer with kinetic measurement capabilities

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in deoxygenated water. Due to its instability in solution, prepare this solution fresh before each experiment.

-

Prepare the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and equilibrate it to the desired temperature (e.g., 37°C).

-

To a quartz cuvette, add the reaction buffer.

-

Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. Mix quickly by inversion.

-

Immediately start monitoring the decrease in absorbance at 275 nm at regular intervals (e.g., every 15 seconds) for a defined period (e.g., 10-15 minutes).

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot.

The following diagram outlines the workflow for this spectrophotometric assay:

HPLC Method for the Analysis of this compound and Alloxan

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of the this compound autoxidation reaction mixture, including this compound, alloxan, and other degradation products.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating these polar compounds.[7]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer with a small percentage of organic modifier is typically used. For example, a mobile phase of 0.1% trifluoroacetic acid in 15/85 (v/v) acetonitrile/water can be effective.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]

-

Detection: UV detection at 275 nm for this compound and around 245 nm for alloxan.

-

Injection Volume: 20 µL.[7]

Procedure:

-

Sample Preparation: At various time points during the autoxidation reaction, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by adding a suitable agent (e.g., by acidification or addition of a chelating agent if studying metal-catalyzed oxidation).

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject the filtered sample onto the HPLC system.

-

Analysis: Identify and quantify the peaks corresponding to this compound and alloxan by comparing their retention times and peak areas to those of known standards.

The following diagram illustrates the logical flow for HPLC analysis:

Signaling Pathways and Reaction Mechanisms

The autoxidation of this compound is a cascade of reactions involving multiple reactive intermediates. The following diagram provides a detailed representation of the proposed reaction pathway, including the generation of reactive oxygen species.

This in-depth guide provides a solid foundation for understanding and investigating the complex mechanism of this compound autoxidation. For further detailed information, the cited literature should be consulted.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Auto-oxidation of this compound, divicine and isouramil. Superoxide dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen Peroxide Effects on Natural-Sourced Polysacchrides: Free Radical Formation/Production, Degradation Process, and Reaction Mechanism—A Critical Synopsis [mdpi.com]

- 5. This compound autoxidation. Effects of transition metals on the reaction rate and on the generation of "active oxygen" species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and this compound to insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dialuric Acid in Alloxan-Induced Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan (B1665706) is a well-established diabetogenic agent widely used to induce experimental type 1 diabetes in laboratory animals. Its toxicity is primarily directed towards pancreatic β-cells, leading to their destruction and a subsequent state of insulin (B600854) deficiency. The mechanism of alloxan's action is not direct but is mediated through its reduction product, dialuric acid. This technical guide provides an in-depth exploration of the critical role of this compound in the pathogenesis of alloxan-induced diabetes. It covers the chemical relationship between alloxan and this compound, the redox cycling that generates reactive oxygen species (ROS), the signaling pathways leading to β-cell death, and detailed experimental protocols for inducing and studying this diabetic model. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers in the field of diabetes and drug development.

Introduction: The Alloxan-Dialuric Acid Axis in β-Cell Toxicity

Alloxan, a pyrimidine (B1678525) derivative, is selectively taken up by pancreatic β-cells through the GLUT2 glucose transporter, a characteristic that underpins its tissue-specific toxicity.[1][2] Once inside the cell, alloxan itself is not the primary cytotoxic agent. Instead, it participates in a redox cycle with its reduction product, this compound, a process that is central to its diabetogenic effect.[1][3] This cycle, fueled by intracellular reducing agents such as glutathione (B108866) (GSH), leads to the continuous generation of reactive oxygen species (ROS), which ultimately overwhelm the β-cell's antioxidant defenses and trigger cell death.[4] Understanding the dynamics of the alloxan-dialuric acid redox couple is therefore fundamental to comprehending the mechanism of alloxan-induced diabetes.

The Chemistry of Alloxan and this compound

Alloxan and this compound exist in a delicate equilibrium, readily interconverting through oxidation and reduction reactions. In the intracellular environment, alloxan is reduced to this compound.[3] This reduction is facilitated by endogenous reducing agents, with glutathione (GSH) being a key player.[4] this compound is an unstable compound that rapidly auto-oxidizes back to alloxan, and in doing so, reduces molecular oxygen to form superoxide (B77818) radicals (O₂⁻).[1][3] This cyclical process ensures a sustained production of ROS as long as reducing equivalents are available.

Signaling Pathways of this compound-Mediated β-Cell Destruction

The cytotoxicity of the alloxan-dialuric acid redox cycle is mediated by a cascade of events initiated by the generation of ROS. The primary signaling pathway involves the following key steps:

-

Superoxide Radical Formation: The auto-oxidation of this compound to alloxan generates superoxide radicals (O₂⁻).[1][3]

-

Hydrogen Peroxide Production: Superoxide dismutase (SOD), an endogenous antioxidant enzyme, catalyzes the dismutation of superoxide radicals into hydrogen peroxide (H₂O₂).[2]

-

Hydroxyl Radical Generation: In the presence of transition metals like iron, H₂O₂ undergoes the Fenton reaction to produce highly reactive and damaging hydroxyl radicals (•OH).[3][4]

-

Oxidative Stress and Cellular Damage: These ROS induce widespread oxidative damage to crucial cellular components, including lipids, proteins, and nucleic acids. This leads to lipid peroxidation, protein dysfunction, and DNA fragmentation.[4]

-

Mitochondrial Dysfunction: ROS can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[5]

-

DNA Damage and PARP Activation: DNA fragmentation triggers the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which in an attempt to repair the DNA damage, depletes cellular NAD+ and ATP stores, ultimately leading to cell death.

-

Influx of Calcium: The disruption of cellular membranes and energy balance leads to a massive influx of extracellular calcium, which activates various degradative enzymes and further contributes to cellular necrosis.[6]

Visualizing the Alloxan-Dialuric Acid Redox Cycle and Subsequent ROS Generation

Caption: Alloxan-Dialuric Acid Redox Cycle.

Visualizing the Downstream Signaling Cascade Leading to β-Cell Death

Caption: Downstream effects of ROS in β-cells.

Quantitative Data on Alloxan and this compound Effects

The following tables summarize key quantitative data from various studies on the effects of alloxan and the alloxan-dialuric acid redox cycle.

Table 1: Dose-Response of Alloxan on Pancreatic β-Cell Viability (in vitro)

| Alloxan Concentration (mM) | Incubation Time (h) | Cell Viability (%) (Low Glucose) | Cell Viability (%) (High Glucose) | Reference |

| 0.2 | 24 | ~95 | ~98 | [7] |

| 0.5 | 24 | ~85 | ~90 | [7] |

| 1 | 24 | ~60 | ~75 | [7] |

| 2 | 24 | ~40 | ~60 | [7] |

| 5 | 24 | <20 | ~40 | [7] |

| 10 | 24 | <10 | ~20 | [7] |

Table 2: Changes in Antioxidant Enzyme Activity in Alloxan-Induced Diabetic Animals

| Enzyme | Animal Model | Tissue | Change in Activity | Reference |

| Superoxide Dismutase (SOD) | Rabbit | Plasma | Significant Decrease | [8][9] |

| Superoxide Dismutase (SOD) | Rabbit | Brain | Significant Decrease | [8][9] |

| Superoxide Dismutase (SOD) | Rat | Striatum & Amygdala | Decreased | [10] |

| Catalase (CAT) | Rabbit | Plasma | Significant Increase | [8][9] |

| Catalase (CAT) | Rabbit | Brain | Significant Increase | [8][9] |

| Catalase (CAT) | Rat | Hippocampus | Increased | [10] |

Table 3: Quantitative Aspects of Alloxan-Dialuric Acid Redox Cycling

| Parameter | Condition | Value | Reference |

| Redox Cycles per Hour | In vitro (Glutathione present) | ~33 | [11] |

| Frequency of Redox Cycling | 2.0 mmol/L GSH, 0.04 mmol/L Alloxan | At least 25 cycles in 3 hours | [12] |

| GSH Molecules Oxidized per Alloxan Molecule | In vitro | At least 50 | [12] |

| H₂O₂ Molecules Formed per Alloxan Molecule | In vitro | About 25 | [12] |

Experimental Protocols for Alloxan-Induced Diabetes

The following are generalized protocols for the induction of diabetes using alloxan in rats and mice. It is crucial to note that optimal dosages and procedures can vary based on the animal strain, age, and weight.

Protocol for Alloxan-Induced Diabetes in Rats

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution or citrate (B86180) buffer (pH 4.5)

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Glucometer and test strips

-

Insulin (optional, for long-term studies)

-

5% or 10% glucose solution

Procedure:

-

Animal Preparation: House the rats in individual cages with free access to food and water for at least one week to allow for acclimatization. For 12-24 hours prior to alloxan injection, fast the animals but provide free access to water.[13][14]

-

Alloxan Solution Preparation: Immediately before use, dissolve alloxan monohydrate in cold sterile 0.9% saline or citrate buffer to the desired concentration.[1] A common dose is 150 mg/kg body weight for intraperitoneal (IP) injection.[15][16] The solution is unstable and should be protected from light.

-

Administration: Administer the freshly prepared alloxan solution via a single intraperitoneal injection.

-

Post-Injection Care: Immediately after the injection, provide the rats with a 5% or 10% glucose solution to drink for the next 24 hours to prevent fatal hypoglycemia that can occur due to the massive release of insulin from the damaged β-cells.[13]

-

Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a blood glucose concentration above 200-250 mg/dL are considered diabetic.[13][15]

Protocol for Alloxan-Induced Diabetes in Mice

Materials:

-

Alloxan monohydrate

-

Sterile 0.9% saline solution

-

Male Kunming or similar strain mice (25-30 g)

-

Glucometer and test strips

-

Insulin pellets (optional, for long-term studies)

-

10% sucrose (B13894) solution

Procedure:

-

Animal Preparation: Acclimatize the mice for at least one week. Fast the mice for 6-12 hours before alloxan injection.[13]

-

Alloxan Solution Preparation: Prepare a fresh solution of alloxan monohydrate in sterile saline. A typical dose for intravenous (IV) injection is 70-90 mg/kg body weight.[17]

-

Administration: Administer the alloxan solution via a single tail vein injection.

-

Post-Injection Care: Provide a 10% sucrose solution for 24 hours post-injection to prevent hypoglycemia.[18]

-

Confirmation of Diabetes: Monitor blood glucose levels daily for the first few days. Diabetes is typically confirmed at 72 hours post-injection with blood glucose levels exceeding 200 mg/dL.[13][17]

Experimental Workflow for Alloxan Induction and Monitoring

Caption: Alloxan diabetes induction workflow.

Conclusion

This compound is the central mediator of alloxan-induced β-cell toxicity and the subsequent development of experimental diabetes. Its continuous redox cycling with alloxan results in a sustained barrage of reactive oxygen species that overwhelm the β-cell's antioxidant defenses, leading to oxidative stress, cellular damage, and ultimately, cell death. A thorough understanding of the role of this compound and the associated signaling pathways is crucial for researchers utilizing the alloxan-induced diabetes model and for the development of therapeutic strategies aimed at protecting β-cells from oxidative damage. The provided protocols and quantitative data serve as a valuable resource for the scientific community engaged in diabetes research.

References

- 1. researchgate.net [researchgate.net]

- 2. new.zodml.org [new.zodml.org]

- 3. olac.berkeley.edu [olac.berkeley.edu]

- 4. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant Enzymes and Lipid Peroxidation in Alloxan-Induced Diabetic Rabbits, Animal and Veterinary Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. Increased Oxidative Stress and Imbalance in Antioxidant Enzymes in the Brains of Alloxan-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of oxygen concentration on redox cycling of alloxan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 13. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. 2.8. Alloxan-Induced Diabetes in Rats [bio-protocol.org]

- 16. scispace.com [scispace.com]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dialuric Acid in the History of Experimental Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of diabetes mellitus has been profoundly shaped by the use of chemical agents to induce the disease state in laboratory animals. Among these, alloxan (B1665706) has been a cornerstone for creating models of insulin-dependent diabetes since its diabetogenic properties were discovered in 1943. Central to the action of alloxan is its reduction product, dialuric acid. This technical guide provides an in-depth examination of the history and mechanism of this compound in diabetes research. It details the pivotal redox cycle between alloxan and this compound, which generates the reactive oxygen species responsible for the selective destruction of pancreatic β-cells. This document furnishes researchers with detailed historical experimental protocols, quantitative data on dosage and effects, and a clear visualization of the underlying biochemical pathways, offering a comprehensive resource for understanding this classic model of type 1 diabetes.

Historical Context and Discovery

The use of chemical agents to induce diabetes began in earnest in the 1940s. While the discovery of insulin (B600854) in the 1920s revolutionized treatment, understanding the pathophysiology of β-cell destruction required a reliable and reproducible animal model.[1][2][3][4][5] In 1943, Dunn, Sheehan, and McLetchie reported that the uric acid derivative alloxan could specifically destroy the islets of Langerhans, leading to a state of permanent diabetes.

Just a few years later, in 1946, C.C. Bailey, O.T. Bailey, and R.S. Leech demonstrated that this compound, the reduction product of alloxan, was equally capable of inducing diabetes mellitus when injected into rabbits.[6][7] Their work established that the diabetogenic effect was not unique to alloxan itself but was intrinsically linked to its metabolic transformation. They found that the physiological and pathological outcomes of this compound injection were indistinguishable from those of alloxan, though a slightly larger dose of this compound was required to produce the same effect.[7] This discovery was crucial, paving the way for the understanding that a dynamic redox cycle between the two molecules was the engine of β-cell toxicity.

Mechanism of Action: The Alloxan-Dialuric Acid Redox Cycle

The primary mechanism by which this compound induces diabetes is through its role in a destructive redox cycle with alloxan, leading to the generation of cytotoxic reactive oxygen species (ROS). This process is selectively toxic to pancreatic β-cells due to their high expression of the GLUT2 glucose transporter, which facilitates the uptake of alloxan, and their particularly low intrinsic antioxidant defense capacity.

The sequence of events is as follows:

-

Uptake: Alloxan, as a glucose analogue, is preferentially transported into pancreatic β-cells via the GLUT2 transporter.

-

Reduction: Inside the cell, in the presence of reducing agents like glutathione (B108866) (GSH), alloxan is rapidly reduced to its radical intermediate (alloxan radical) and then to this compound.

-

Redox Cycling and ROS Generation: this compound is unstable and readily auto-oxidizes back to alloxan. This cyclic reaction generates a continuous flux of superoxide (B77818) radicals (O₂⁻).

-

Formation of Highly Reactive Species: The superoxide radicals undergo dismutation, catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ is converted into highly reactive and damaging hydroxyl radicals (•OH) via the Fenton reaction.

-

Cellular Damage and Necrosis: These potent hydroxyl radicals cause widespread cellular damage, including fragmentation of β-cell DNA and damage to critical proteins and lipids. Alloxan also directly inhibits glucokinase, the β-cell's glucose sensor. The culmination of this oxidative stress and a massive influx of cytosolic calcium leads to the rapid necrosis and destruction of the β-cells, resulting in insulin deficiency and hyperglycemia.

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced β-cell toxicity.

Quantitative Data from Historical Studies

Quantitative data from early studies are often presented descriptively. The following tables summarize typical dosages and their effects based on numerous reports using the alloxan/dialuric acid model in common laboratory animals. It is critical to note that the purity of the chemical, the animal strain, weight, and nutritional status can all influence the effective dose.

Table 1: Diabetogenic Doses of Alloxan/Dialuric Acid by Species

| Animal Species | Route of Administration | Typical Alloxan Dose (mg/kg) | Typical this compound Dose (mg/kg) | Expected Outcome |

| Rat (Wistar, Sprague-Dawley) | Intraperitoneal (IP) | 150 - 200 | Not commonly reported | High incidence of stable hyperglycemia (>70%)[8] |

| Rat (Wistar, Sprague-Dawley) | Intravenous (IV) | 40 - 65 | Not commonly reported | High toxicity and mortality[6] |

| Rabbit | Intravenous (IV) | ~150 | 200 - 250 | Permanent diabetes[7] |

| Mouse | Intravenous (IV) | 75 - 100 | Not commonly reported | Stable hyperglycemia |

Table 2: Typical Triphasic Blood Glucose Response in Rats After Alloxan (150 mg/kg IP)

| Time Post-Injection | Phase | Typical Blood Glucose Change | Underlying Mechanism |

| 0 - 30 min | Initial Hypoglycemia | Transient drop | Stimulation of insulin secretion from existing β-cell stores[9] |

| 1 - 4 hours | First Hyperglycemia | Sharp increase | Inhibition of insulin secretion as β-cells begin to fail[9] |

| 4 - 12 hours | Second Hypoglycemia | Profound drop (risk of death) | Massive release of insulin from necrosing β-cells |

| > 24-48 hours | Permanent Hyperglycemia | Sustained high levels (>250 mg/dL) | Complete or near-complete destruction of β-cell population |

Experimental Protocols

The following protocols are synthesized from historical accounts and are intended to provide a comprehensive understanding of how these experiments were conducted. Modern animal care and use guidelines must be followed in any contemporary application.

Preparation of Diabetogenic Agent

Objective: To prepare a solution of alloxan or this compound for injection. These compounds are unstable in aqueous solution.

Materials:

-

Alloxan monohydrate or this compound

-

Sterile, cold (4°C) 0.9% saline or 0.1 M citrate (B86180) buffer (pH 4.5)

-

Ice bath

-

Vortex mixer

Protocol:

-

Calculate the total amount of alloxan/dialuric acid needed based on the number of animals and their weights.

-

Just prior to injection, weigh the required amount of the chemical.

-

Dissolve the powder in the cold sterile saline or citrate buffer to the desired concentration (e.g., to deliver the dose in a volume of 0.5 - 1.0 mL per animal).

-

Vortex briefly until dissolved. The solution should be used immediately (within 5-10 minutes) as the compounds degrade rapidly at neutral pH. Keep the solution on ice throughout the process.

Induction of Diabetes in Rats (Alloxan Model)

Objective: To induce a state of insulin-dependent diabetes in rats.

Protocol:

-

Animal Preparation: Use male Wistar or Sprague-Dawley rats (180-220g). Fast the animals for 12-18 hours prior to injection to sensitize the β-cells. Water should be available ad libitum.

-

Injection: Administer a single intraperitoneal (IP) injection of freshly prepared alloxan solution at a dose of 150 mg/kg body weight.

-

Hypoglycemia Management: Immediately after injection, replace the water bottles with a 10% sucrose (B13894) solution. This is critical to prevent fatal hypoglycemia that occurs 6-12 hours post-injection due to the massive release of insulin from dying β-cells.[10] Maintain the sucrose solution for 24 hours.

-

Confirmation of Diabetes: After 72 hours, measure fasting blood glucose. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for further study.

Historical Method: Blood Glucose Measurement (Somogyi-Nelson Method, circa 1944)

Objective: To quantify blood glucose levels using a colorimetric method common in the 1940s.[11][12][13]

Principle: This method relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by glucose. The cuprous ions then react with an arsenomolybdate reagent to produce a stable, blue-colored complex, the intensity of which is proportional to the glucose concentration and is measured with a photometer.

Protocol Outline:

-

Sample Preparation: Obtain a blood sample. Deproteinize the sample (e.g., using zinc sulfate (B86663) and barium hydroxide) to create a clear protein-free filtrate.

-

Reaction: Add an alkaline copper reagent (Nelson's Reagent C) to the filtrate in a test tube.

-

Heating: Boil the tubes for a precise time (e.g., 20 minutes) to facilitate the reduction of copper.[11]

-

Color Development: Cool the tubes and add the arsenomolybdate color reagent.

-

Measurement: Dilute the solution with a known volume of water and measure the absorbance of the blue color using a photometer at a specific wavelength (e.g., 520-540 nm).[9][11]

-

Quantification: Compare the absorbance of the unknown sample to a standard curve prepared with known glucose concentrations.

Historical Method: Insulin Potency Measurement (Rabbit Hypoglycemia Bioassay)

Objective: To determine the biological activity (potency) of an unknown insulin preparation before the advent of immunoassays.[14][15]

Protocol Outline:

-

Animal Preparation: Use a cohort of healthy rabbits of a specific weight range. Fast the animals for a standardized period (e.g., 24 hours).

-

Baseline Glucose: Take an initial blood sample from the ear vein of each rabbit to determine the baseline blood glucose level.

-

Injection: Inject a standardized dose of a reference standard insulin solution or the test insulin solution subcutaneously. A crossover design is typically used, where on a subsequent day, the rabbits that received the standard will receive the test sample, and vice-versa.[14][15]

-

Serial Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes for up to 5 hours).

-

Glucose Measurement: Determine the blood glucose concentration in each sample using a method like the Somogyi-Nelson technique.

-

Potency Calculation: The potency of the test insulin is calculated by comparing the magnitude and duration of the blood glucose drop it produces relative to the drop produced by the known standard insulin.

Experimental Workflow Diagram

Caption: Workflow for inducing diabetes using alloxan in rats.

Conclusion

The historical research into this compound and its redox partner alloxan was instrumental in developing a robust and widely used animal model for insulin-dependent diabetes. Understanding the mechanism—a targeted β-cell destruction via a chemically induced storm of reactive oxygen species—provides insight into the vulnerability of these vital cells. The experimental protocols, born from this foundational research, have been refined over decades but still rely on the same core principles. For modern researchers, this guide serves not only as a historical record but also as a technical resource, illuminating the origins and methods behind a model that continues to be relevant in the ongoing quest to understand and combat diabetes.

References

- 1. Who discovered insulin? | Diabetes research | Diabetes UK [diabetes.org.uk]

- 2. Chapter 3: The Making of Insulin | Connaught Fund [connaught.research.utoronto.ca]

- 3. Frederick Banting (1891–1941): Discoverer of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frederick Banting & Charles Best Isolated Human Insulin on July 27, 1921 [umassmed.edu]

- 5. Frederick Banting, Charles Best, James Collip, and John Macleod | Science History Institute [sciencehistory.org]

- 6. Experimental models of type 1 diabetes - Yarmolinskaya - Journal of obstetrics and women's diseases [journals.eco-vector.com]

- 7. Rodent animal models: from mild to advanced stages of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d.docksci.com [d.docksci.com]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 10. Experimental models of type 1 diabetes - Yarmolinskaya - Journal of obstetrics and women's diseases [medbiosci.ru]

- 11. Estimation of Glucose by ‘Somogyi-Nelson' Method [docs.google.com]

- 12. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 13. Nelson, N. (1944) A Photometric Adaptation of the Somogyi Method for the Determination of Glucose. The Journal of Biological Chemistry, 153, 375-380. - References - Scientific Research Publishing [scirp.org]

- 14. academicstrive.com [academicstrive.com]

- 15. vbspu.ac.in [vbspu.ac.in]

Dialuric Acid as a Reduction Product of Alloxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloxan (B1665706), a pyrimidine (B1678525) derivative, is widely recognized for its diabetogenic properties, primarily through the selective destruction of pancreatic β-cells. This toxicological effect is intrinsically linked to its reduction product, dialuric acid. The interconversion between alloxan and this compound establishes a redox cycle that generates reactive oxygen species (ROS), leading to cellular damage. Understanding the chemistry, kinetics, and biological implications of this reduction is crucial for researchers in the fields of diabetes, toxicology, and drug development. This technical guide provides an in-depth overview of the formation of this compound from alloxan, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Alloxan-Dialuric Acid Redox Cycle: A Chemical Overview

Alloxan is readily reduced to this compound in the presence of reducing agents, such as glutathione (B108866) (GSH), a major intracellular antioxidant.[1][2] This reaction is the initial step in a cytotoxic cascade. This compound is unstable and undergoes rapid auto-oxidation in the presence of oxygen, which regenerates alloxan and simultaneously produces superoxide (B77818) radicals (O₂⁻).[2][3] This cyclic process, known as the alloxan-dialuric acid redox cycle, leads to the continuous production of ROS.

The superoxide radicals can be dismutated to hydrogen peroxide (H₂O₂), which can then be converted to highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[2][3] These hydroxyl radicals are believed to be the ultimate mediators of the DNA fragmentation and cellular necrosis observed in pancreatic β-cells.[2]

Quantitative Data

The following tables summarize key quantitative parameters of the alloxan-dialuric acid system.

Table 1: Physicochemical Properties

| Property | Alloxan | This compound | Reference(s) |

| Molecular Formula | C₄H₂N₂O₄ | C₄H₄N₂O₄ | [4] |

| Molecular Weight | 142.07 g/mol | 144.08 g/mol | [4] |

| Appearance | White to off-white crystals | Colorless crystals | [1][5] |

Table 2: Redox Potentials of the Alloxan/Dialuric Acid Couple

| Redox Couple | Standard Redox Potential (E°) at pH 7 | Reference(s) |

| Alloxan/Alloxan Radical | Not directly provided | |

| Alloxan Radical/Dialuric Acid | Not directly provided | |

| Alloxan/Dialuric Acid | -53 mV | [6] |

Table 3: Kinetic Data for the Alloxan-Dialuric Acid Redox Cycle

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Alloxan + O₂⁻ → Alloxan Radical + O₂ | 3.4 x 10⁶ M⁻¹s⁻¹ | Aqueous solution | [6] |

| This compound + O₂ → Alloxan Radical + H₂O₂ | Not explicitly stated | Aqueous solution | |

| Alloxan Radical + Alloxan Radical → Alloxan + this compound | 1.7 x 10⁸ M⁻¹s⁻¹ | Aqueous solution | [6] |

Signaling Pathways and Experimental Workflows

Alloxan-Induced Pancreatic β-Cell Toxicity

The following diagram illustrates the signaling pathway initiated by the reduction of alloxan to this compound, leading to β-cell death.

Experimental Workflow: Synthesis and Analysis of this compound

The following diagram outlines the general workflow for the synthesis of this compound from alloxan and its subsequent analysis.

Experimental Protocols

Synthesis of this compound Monohydrate from Alloxan Monohydrate

This protocol is adapted from a procedure for the preparation of alloxantin (B145670) dihydrate, with modifications for the synthesis of this compound monohydrate.[1]

Materials:

-

Alloxan monohydrate (50 g)

-

Deaerated water (500 ml)

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Carbon disulfide (CS₂)

-

Nitrogen gas

-

Apparatus for filtration in an inert atmosphere (e.g., Schlenk line with a filter funnel)

-

Shielded vacuum desiccator

-

Soda-lime

-

Phosphorus pentoxide

Procedure:

-

In a suitable reaction vessel, dissolve 50 g of alloxan monohydrate in 500 ml of deaerated water.

-

Saturate the solution with a rapid stream of hydrogen sulfide gas. The saturation point can be determined by weighing the reaction vessel before and after H₂S addition.

-

After saturation, agitate the mixture with carbon disulfide.

-

Assemble the filtration apparatus for filtration under a hydrogen sulfide atmosphere to prevent oxidation of the product.

-

Filter the suspension.

-

Wash the colorless crystals of this compound monohydrate on the filter with an additional 100 ml of carbon disulfide, added portionwise.

-

While still wet with carbon disulfide and under a hydrogen sulfide atmosphere, transfer the crystals and filter funnel to a shielded vacuum desiccator.

-

Dry the product over soda-lime and phosphorus pentoxide under high vacuum.

Expected Yield: 44-44.5 g (87-88%).

HPLC Analysis of Alloxan and this compound

This protocol provides a method for the simultaneous monitoring of alloxan and this compound, adapted from studies on their redox cycling.[4]

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

A suitable mobile phase, for example, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific column and system.

Procedure:

-

Prepare standard solutions of alloxan and this compound of known concentrations in the mobile phase or a compatible solvent.

-

Prepare the sample solution containing the mixture of alloxan and this compound.

-

Set the HPLC system parameters:

-

Flow rate: e.g., 1.0 ml/min.

-

Injection volume: e.g., 20 µl.

-

Column temperature: e.g., 25 °C.

-

UV detection wavelength: Monitor at a wavelength where both compounds have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

-

-

Inject the standard solutions to determine the retention times and generate a calibration curve for each compound.

-

Inject the sample solution and record the chromatogram.

-

Identify and quantify the peaks corresponding to alloxan and this compound by comparing their retention times and peak areas to the calibration curves.

Voltammetric Detection of Alloxan

This protocol outlines an indirect voltammetric method for the quantification of alloxan.[4] Due to the redox cycling with this compound, direct estimation can be inaccurate. This method involves the conversion of alloxan to a stable adduct, alloxazine (B1666890).

Materials:

-

Acetate (B1210297) buffer (pH 4.0)

-

Glassy carbon electrode (GCE)

-

Potentiostat/Galvanostat

Procedure:

-

Derivatization: React the alloxan-containing sample with an excess of o-phenylenediamine in an acetate buffer (pH 4.0) to form the electrochemically active adduct, alloxazine.

-

Voltammetric Analysis:

-

Use a three-electrode setup with a GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

-

Record the cyclic voltammogram or differential pulse voltammogram of the alloxazine solution.

-

The concentration of alloxan is proportional to the peak current of the alloxazine adduct.

-

-

Quantification:

-

Prepare a series of alloxan standards and derivatize them with OPD under the same conditions.

-

Generate a calibration curve by plotting the peak current against the alloxan concentration.

-

Determine the concentration of alloxan in the unknown sample from the calibration curve.

-

Conclusion

The reduction of alloxan to this compound is a pivotal event in the mechanism of alloxan-induced diabetes. The resulting redox cycle is a continuous source of reactive oxygen species that overwhelm the antioxidant defenses of pancreatic β-cells, leading to their destruction. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this phenomenon. A thorough understanding of the chemical and biological processes involved is essential for the development of therapeutic strategies to mitigate the toxic effects of alloxan and for the broader study of oxidative stress in disease.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simple, Sensitive, and Rapid Voltammetric Detection of Alloxan on Glassy Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alloxan-dialuric acid cycling: a complex redox mechanism - CONICET [bicyt.conicet.gov.ar]

The Vicious Cycle: A Technical Guide to Dialuric Acid-Induced Generation of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialuric acid, the reduced form of the diabetogenic agent alloxan (B1665706), is a potent generator of reactive oxygen species (ROS) through a dynamic process of autoxidation and redox cycling. This guide provides an in-depth examination of the core mechanisms by which this compound produces superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. We present detailed experimental protocols for the detection and quantification of these species, summarize key quantitative data from the literature, and illustrate the downstream cellular signaling pathways activated by this oxidative stress, with a focus on apoptosis. This document is intended to serve as a comprehensive technical resource for researchers investigating oxidative stress, beta-cell toxicology, and the development of therapeutic interventions.

Introduction

The toxicity of the pyrimidine (B1678525) derivative alloxan, particularly its ability to selectively destroy pancreatic beta-cells and induce experimental diabetes, is not caused by the molecule itself but by its metabolic reduction product, this compound.[1][2] In the presence of intracellular reducing agents such as glutathione (B108866) (GSH), alloxan is converted to this compound.[1][3] This initiates a futile redox cycle where this compound autoxidizes back to alloxan, consuming molecular oxygen and generating a cascade of highly reactive oxygen species (ROS).[2][3] This sustained production of ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage and triggering cell death pathways.[2] Understanding the fundamental chemistry and biology of this process is critical for research into diabetes pathogenesis and the development of protective antioxidant strategies.

The Core Mechanism: Redox Cycling and ROS Formation

The generation of ROS by this compound is a multi-step process involving autoxidation, the formation of intermediate radical species, and metal-catalyzed reactions.

-